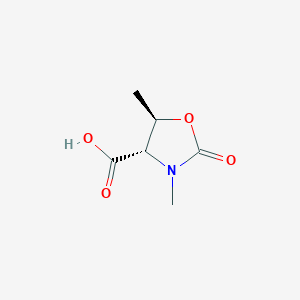

(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Description

(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (hereafter referred to as the target compound) is a chiral oxazolidine derivative characterized by a five-membered oxazolidinone ring with a carboxylic acid substituent at the 4-position and methyl groups at the 3- and 5-positions. Its stereochemistry (4S,5R) confers unique conformational rigidity, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The compound is commercially available, reflecting its utility in organic and medicinal chemistry .

Key structural features include:

- Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation.

- Methyl substituents: Influence steric and electronic properties, affecting reactivity and crystal packing.

Properties

CAS No. |

204386-94-7 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(4S,5R)-3,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c1-3-4(5(8)9)7(2)6(10)11-3/h3-4H,1-2H3,(H,8,9)/t3-,4+/m1/s1 |

InChI Key |

FATBVUXOBIIMRE-DMTCNVIQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(=O)O1)C)C(=O)O |

Canonical SMILES |

CC1C(N(C(=O)O1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid typically involves the enantioselective ring-opening of cyclic anhydrides or lactones. One common method includes the reaction of a suitable chiral auxiliary with a cyclic anhydride under basic conditions, followed by cyclization to form the oxazolidine ring. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted oxazolidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to the oxazolidinone class, which includes derivatives with modifications to the ring substituents, stereochemistry, or appended functional groups. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Ring Rigidity: The oxazolidinone core (target compound) is more conformationally restricted than pyrrolidinone derivatives, favoring enantioselective reactions .

- Hydrogen Bonding: The target compound’s carboxylic acid and carbonyl groups enable stronger intermolecular interactions compared to pyrrolidinone analogs, as evidenced by crystal structures in furo-isoindole derivatives .

Physicochemical Properties

| Property | Target Compound | 5-Ethyl Oxazolidinone Analogue | Furo-isoindole Derivative | 1-Methylpyrrolidinone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 175.14 | 175.14 | 297.30 | 143.14 |

| Solubility (Polar Solvents) | High | Moderate | Low | Moderate |

| Melting Point (°C) | Not Reported | Not Reported | 198–200 | 160–162 |

| Hydrogen Bond Donors | 2 (COOH, NH) | 2 | 1 (COOH) | 1 (COOH) |

Notes:

- The furo-isoindole derivative’s low solubility aligns with its large aromatic system, whereas the target compound’s carboxylic acid enhances polar solvent compatibility .

- Melting points correlate with crystal packing efficiency; the furo-isoindole’s rigid structure facilitates higher melting points .

Biological Activity

(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C6H9NO4

- Molecular Weight : 159.14 g/mol

- CAS Number : 204386-94-7

The biological activity of (4S,5R)-3,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in inhibiting lipid peroxidation, which is crucial for preventing oxidative stress in cells. This was evidenced by assays demonstrating significant anti-lipid peroxidation effects at concentrations around 100 µM .

- Enzyme Inhibition : It has been reported to have inhibitory effects on soybean lipoxygenase, an enzyme involved in the inflammatory response. However, the inhibition was noted to be relatively low compared to other compounds tested .

- Antimicrobial Properties : Some studies indicate that oxazolidine derivatives can possess antimicrobial activity, although specific data on this compound remains limited.

Case Study 1: Antioxidant Activity

A study evaluated the anti-lipid peroxidation activity of various oxazolidine derivatives including (4S,5R)-3,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. The results indicated that at a concentration of 100 µM, it exhibited a high percentage of inhibition (approximately 91.7%) against lipid peroxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) .

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| Compound A | 100 | 93.1 |

| Compound B | 100 | 98.1 |

| (4S,5R)-3,5-Dimethyl | 100 | 91.7 |

Case Study 2: Lipoxygenase Inhibition

In another study focusing on lipoxygenase inhibition, (4S,5R)-3,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid was found to inhibit the enzyme by approximately 28% at a concentration of 100 µM. This suggests moderate activity compared to more potent inhibitors which showed IC50 values significantly lower than 55 µM .

Pharmacological Applications

Given its biological activities, this compound could have potential applications in:

- Anti-inflammatory therapies : Through its lipoxygenase inhibition.

- Antioxidant formulations : For protecting cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.